4(1H)-Quinolinone, 2,3-dihydro-2-(4-methylphenyl)-
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Overview
Description
4(1H)-Quinolinone, 2,3-dihydro-2-(4-methylphenyl)- is a heterocyclic compound that belongs to the quinolinone family. This compound is characterized by its quinolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyridine ring. The presence of a 4-methylphenyl group at the 2-position and a dihydro group at the 2,3-positions further distinguishes this compound. Quinolinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Quinolinone, 2,3-dihydro-2-(4-methylphenyl)- can be achieved through various synthetic routes. One common method involves the cyclocondensation of 2-aminobenzamide with an aldehyde in the presence of a catalyst. For example, succinimide-N-sulfonic acid can be used as a mild and efficient catalyst to facilitate this reaction . The reaction typically proceeds under mild conditions, resulting in high yields of the desired product.
Industrial Production Methods
In an industrial setting, the production of 4(1H)-Quinolinone, 2,3-dihydro-2-(4-methylphenyl)- may involve large-scale cyclocondensation reactions using cost-effective and reusable catalysts. Copper benzenesulfonate has been identified as an effective catalyst for the one-pot three-component cyclocondensation of isatoic anhydride, aromatic aldehydes, and ammonium salts or primary amines in aqueous solution . This method offers the advantages of high efficiency, low cost, and environmental friendliness.
Chemical Reactions Analysis
Types of Reactions
4(1H)-Quinolinone, 2,3-dihydro-2-(4-methylphenyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives with additional functional groups, while reduction may result in the formation of dihydroquinolinone derivatives.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex quinolinone derivatives.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4(1H)-Quinolinone, 2,3-dihydro-2-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, quinolinone derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydroquinazolin-4(1H)-ones: These compounds share a similar dihydroquinazolinone core structure and exhibit comparable biological activities.
Indole Derivatives: Indole derivatives also possess a bicyclic structure and are known for their diverse biological activities.
Uniqueness
4(1H)-Quinolinone, 2,3-dihydro-2-(4-methylphenyl)- is unique due to the presence of the 4-methylphenyl group at the 2-position, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent compared to other similar compounds.
Properties
CAS No. |
130820-62-1 |
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Molecular Formula |
C16H15NO |
Molecular Weight |
237.30 g/mol |
IUPAC Name |
2-(4-methylphenyl)-2,3-dihydro-1H-quinolin-4-one |
InChI |
InChI=1S/C16H15NO/c1-11-6-8-12(9-7-11)15-10-16(18)13-4-2-3-5-14(13)17-15/h2-9,15,17H,10H2,1H3 |
InChI Key |
NNMBEXQFNNSIOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=O)C3=CC=CC=C3N2 |
Origin of Product |
United States |
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